molecular formula C12H13N3O B1276138 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol CAS No. 298217-37-5

2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol

Cat. No.: B1276138
CAS No.: 298217-37-5
M. Wt: 215.25 g/mol
InChI Key: CKAGPXAQHGUWAI-UHFFFAOYSA-N
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Description

2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol is an organic compound with the molecular formula C12H13N3O and a molecular weight of 215.26 g/mol . This solid compound is provided with a purity of 95.0% and is characterized by the CAS Number 298217-37-5 . Pyrimidine derivatives are a significant class of heterocyclic compounds known for a broad spectrum of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery research . These compounds are frequently investigated for their potential anticancer activity , as similar fused pyrimidine structures have demonstrated in vitro antitumor effects against human cancer cell lines . Furthermore, pyrimidine cores are common in compounds studied as protein kinase inhibitors . For instance, structurally related molecules have been designed as allosteric modulators for G-protein coupled receptors (GPCRs) and are known to interact with enzymes such as serine/threonine-protein kinases . The electron-deficient nature of the pyrimidine ring also offers versatile synthetic opportunities for further functionalization, which is beneficial for generating novel analogues and exploring structure-activity relationships (SAR) . This product is labeled with the GHS07 pictogram and carries the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle this material with appropriate personal protective equipment and refer to the corresponding Safety Data Sheet (SDS) for detailed handling and disposal procedures. This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5-phenylpyrimidin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-7-6-13-12-14-8-11(9-15-12)10-4-2-1-3-5-10/h1-5,8-9,16H,6-7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAGPXAQHGUWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409000
Record name 2-[(5-PHENYL-2-PYRIMIDINYL)AMINO]ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298217-37-5
Record name 2-[(5-PHENYL-2-PYRIMIDINYL)AMINO]ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 5 Phenyl 2 Pyrimidinyl Amino Ethanol and Analogous Structures

Established Synthetic Pathways for 2-Aminopyrimidine (B69317) Derivatives

The construction of the 2-aminopyrimidine core is a fundamental step in the synthesis of the target compound and its analogs. Several classical and modern synthetic strategies are employed to achieve this heterocyclic system.

Fragment Condensation Strategies

Fragment condensation is a powerful and widely used approach for pyrimidine (B1678525) ring synthesis, where the ring is constructed by joining smaller molecular fragments.

A cornerstone in pyrimidine synthesis is the condensation of a three-carbon component (C-C-C fragment), typically a 1,3-dicarbonyl compound or its equivalent, with a nitrogen-containing one-carbon component that provides the N-C-N backbone. Guanidine (B92328) and its derivatives are common N-C-N synthons in this context.

The classical Pinner synthesis, for instance, involves the condensation of 1,3-dicarbonyl compounds with amidines. google.commdpi.com This method is highly versatile and can be adapted to produce a wide array of substituted pyrimidines. For the synthesis of 5-phenylpyrimidine (B189523) derivatives, a key precursor would be a 2-phenyl-1,3-dicarbonyl compound. For example, the condensation of 2-phenylmalondialdehyde or a related phenyl-substituted β-dicarbonyl compound with guanidine would yield the 2-amino-5-phenylpyrimidine core. The reaction is typically carried out in the presence of a base, such as an alkoxide, to facilitate the cyclocondensation.

A general representation of this reaction is shown below:

Reactant 1Reactant 2ConditionsProduct
Phenyl-substituted 1,3-dicarbonylGuanidineBasic (e.g., NaOEt)2-Amino-5-phenylpyrimidine derivative

This foundational 2-amino-5-phenylpyrimidine can then be further modified. A plausible route to the target compound involves the subsequent reaction of a halogenated derivative, such as 2-chloro-5-phenylpyrimidine (B1268893), with ethanolamine (B43304). This nucleophilic aromatic substitution would displace the chlorine atom to introduce the desired aminoethanol side chain.

In this strategy, a molecule containing both N-C and C-C-N fragments is constructed and then induced to cyclize intramolecularly to form the pyrimidine ring. These methods often involve the formation of a reactive intermediate that readily undergoes ring closure. While less common for the direct synthesis of simple 2-aminopyrimidines, these strategies are valuable for constructing more complex, fused pyrimidine systems.

Reactions Involving Amidines and Carbonyl Compounds

The reaction between amidines and various carbonyl compounds, particularly α,β-unsaturated ketones and esters, provides a direct route to pyrimidine derivatives. This approach is a variation of the [3+3] cycloaddition strategy. A metal-free synthesis of multi-substituted pyrimidines has been reported from the reaction of amidines and α,β-unsaturated ketones, which proceeds through a tandem [3+3] annulation followed by an oxidation step.

For the synthesis of the target compound's core, one could envision the reaction of benzamidine (B55565) (providing the 2-phenyl group) with a suitable three-carbon unsaturated carbonyl compound, although controlling the regiochemistry to place the phenyl group at the desired position can be a challenge.

More relevant to the target structure is the reaction of guanidine with a phenyl-substituted α,β-unsaturated carbonyl compound. For instance, the reaction of a chalcone (B49325) derivative bearing a phenyl group at the β-position with guanidine can lead to the formation of a 2-amino-5-phenyl-dihydropyrimidine, which can then be oxidized to the corresponding pyrimidine.

AmidineCarbonyl CompoundConditionsProduct
GuanidinePhenyl-substituted α,β-unsaturated ketoneBasic, followed by oxidation2-Amino-5-phenylpyrimidine

Cyclization Reactions

Cyclization reactions that form the pyrimidine ring from acyclic precursors are also a mainstay of pyrimidine synthesis.

A facile and economical synthesis of diversely functionalized pyrimidines can be achieved through the copper-catalyzed cyclization of ketones with nitriles under basic conditions. This reaction proceeds through a pathway where the nitrile acts as an electrophile, followed by consecutive C-C and two C-N bond formations. This method offers a broad substrate scope and good tolerance for various functional groups.

Ring-Opening Reactions of Cyclic Ketene-N,O-Acetals

A notable strategy for the synthesis of 2-[(5-aryl-2-pyrimidinyl)amino]ethanol derivatives involves the reaction of guanidine with five-membered cyclic ketene-N,O-acetals. orientjchem.org This method provides a direct route to the desired scaffold. The synthesis begins with commercially available substituted acetophenones, which are converted first into ketene-S,S-acetals and then into the corresponding 2-Oxazolidin-2-ylidene-1-phenylethanone derivatives (cyclic ketene-N,O-acetals). orientjchem.org

The key step is the cyclocondensation reaction between the cyclic ketene-N,O-acetal and guanidine hydrochloride in the presence of a base like potassium tert-butoxide. orientjchem.org This reaction proceeds via the opening of the oxazolidine (B1195125) ring and subsequent formation of the pyrimidine ring, yielding the target 2-amino-pyrimidine structure. Research indicates that the presence of electron-withdrawing groups on the aromatic ring of the acetophenone (B1666503) starting material is favorable for this reaction. orientjchem.org

Table 1: Synthesis of 2-[(5-Aryl-2-pyrimidinyl)amino]ethanol Derivatives via Ring-Opening of Cyclic Ketene-N,O-Acetals

Aryl Substituent (on Phenyl Ring) Starting Material Product Yield (%)
H 2-Oxazolidin-2-ylidene-1-phenylethanone 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol N/A
4-Cl 1-(4-Chlorophenyl)-2-(oxazolidin-2-ylidene)ethanone 2-{[5-(4-Chlorophenyl)-2-pyrimidinyl]amino}ethanol 82
4-F 1-(4-Fluorophenyl)-2-(oxazolidin-2-ylidene)ethanone 2-{[5-(4-Fluorophenyl)-2-pyrimidinyl]amino}ethanol 80
4-Br 1-(4-Bromophenyl)-2-(oxazolidin-2-ylidene)ethanone 2-{[5-(4-Bromophenyl)-2-pyrimidinyl]amino}ethanol 78

Data derived from research on analogous structures. orientjchem.org

Oxidative Annulation and Three-Component Coupling Approaches

Modern synthetic chemistry often employs multicomponent reactions to construct complex molecules in a single step, enhancing efficiency. Three-component coupling reactions are particularly useful for synthesizing polysubstituted pyrimidine derivatives. organic-chemistry.org For instance, a ZnCl₂-catalyzed three-component reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) can produce 4,5-disubstituted pyrimidines. organic-chemistry.org A similar approach using methyl ketone derivatives instead of enamines can also be applied. organic-chemistry.org

Another powerful strategy is oxidative annulation. One such method involves the activation of acetophenone-formamide conjugates to synthesize 4-arylpyrimidines. organic-chemistry.orgmdpi.com A [3+2+1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol (as a one-carbon source) provides an eco-friendly route to pyrimidine derivatives, tolerating a wide range of functional groups. organic-chemistry.orgmdpi.com These methods offer a conceptual framework for assembling the 5-phenylpyrimidine core of the target molecule by selecting appropriate phenyl-substituted precursors.

Functional Group Transformations and Derivatization Strategies

An alternative to building the pyrimidine ring from scratch is to modify an existing, appropriately substituted pyrimidine. This often involves nucleophilic substitution or palladium-catalyzed coupling reactions. thieme-connect.commdpi.com

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. To synthesize this compound, a common precursor would be a 2-halo-5-phenylpyrimidine, typically 2-chloro-5-phenylpyrimidine. The chlorine atom at the C-2 position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atoms.

The reaction involves treating the 2-chloro-5-phenylpyrimidine with ethanolamine. The amino group of ethanolamine acts as the nucleophile, displacing the chloride ion to form the desired C-N bond. The regioselectivity of such reactions is a key consideration, especially when multiple halogen substituents are present. For example, in 2,4-dichloropyrimidine (B19661) derivatives, substitution can occur at either the C-2 or C-4 position, and conditions can be tailored to favor one over the other. thieme-connect.commdpi.com For a 2-chloro-5-phenylpyrimidine substrate, the reaction with ethanolamine would selectively yield the 2-amino substituted product.

Palladium-Catalyzed Coupling Reactions for Aryl Substitutions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds, particularly for introducing aryl substituents onto heterocyclic rings. acs.org The Suzuki-Miyaura coupling reaction is a widely used method to synthesize the 5-phenylpyrimidine core required for the target molecule. mdpi.com

This strategy typically starts with a dihalopyrimidine, such as 5-bromo-2-chloropyrimidine. The Suzuki-Miyaura reaction is then used to selectively couple phenylboronic acid at the C-5 position. The different reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for this site-selectivity. researchgate.net Once the 2-chloro-5-phenylpyrimidine intermediate is formed, the ethanolamine side chain can be introduced via the nucleophilic substitution reaction described previously.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling on Halopyrimidines

Catalyst Base Solvent Temperature (°C)
Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 70-80
Pd(PPh₃)₄ K₂CO₃ Toluene / H₂O 100
PdCl₂(dppf) Na₂CO₃ DME / H₂O 80
XPhosPdG2 / XPhos K₂CO₃ Dioxane / H₂O 100

Data compiled from various sources on Suzuki-Miyaura reactions of halopyrimidines and related heterocycles. mdpi.comresearchgate.netnih.gov

Green Chemistry Approaches in Pyrimidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrimidines to reduce environmental impact and improve efficiency. rasayanjournal.co.innih.govpowertechjournal.com Key strategies include the use of safer solvents, catalysts, multicomponent reactions, and alternative energy sources like microwave irradiation. rasayanjournal.co.inbenthamdirect.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times, often increasing product yields, and leading to cleaner reactions compared to conventional heating methods. powertechjournal.comnih.gov This technique has been successfully applied to various steps in pyrimidine synthesis.

For example, three-component reactions, such as the Biginelli-type synthesis of 2-amino-4,6-diarylpyrimidines, show dramatic improvements under microwave irradiation. researchgate.net Similarly, nucleophilic substitution reactions on chloropyrimidines and palladium-catalyzed couplings like the Suzuki-Miyaura reaction can be accelerated using microwave heating. nih.govthieme-connect.comresearchgate.net The synthesis of aminopyrimidine derivatives from chalcones and guanidine nitrate (B79036) is another process that benefits from microwave assistance, leading to higher yields in shorter times. nanobioletters.com This eco-friendly approach is highly applicable to the synthesis of this compound, potentially streamlining multiple steps in its synthetic pathway. powertechjournal.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Three-Component Synthesis 8-12 hours 10-20 minutes Significant researchgate.net
Chalcone + Guanidine 6-8 hours 5-10 minutes 33-56% Yield nanobioletters.com
Nucleophilic Substitution Several hours 5-30 minutes Often higher researchgate.net
Suzuki-Miyaura Coupling 4-24 hours 15-40 minutes Efficient access nih.govthieme-connect.com

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol, distinct signals would be expected for the protons on the phenyl ring, the pyrimidinyl ring, the methylene (B1212753) groups of the ethanolamine (B43304) side chain, the amino proton, and the hydroxyl proton. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would be critical for assigning each proton to its specific position in the molecule.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Signals would be anticipated for the carbons of the phenyl group, the pyrimidine (B1678525) ring, and the two carbons of the ethanolamine moiety.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is a representation of expected data and is not based on experimental results.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-C - ~125-138
Phenyl-H ~7.2-7.8 -
Pyrimidinyl-C - ~100-165
Pyrimidinyl-H ~8.0-8.8 -
N-CH₂ ~3.6 ~45
O-CH₂ ~3.8 ~60
NH Variable -

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, O-H, C-N, C-O, and aromatic C-H and C=C bonds.

Table 2: Expected Infrared Absorption Bands for this compound (Note: This table is a representation of expected data and is not based on experimental results.)

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol) 3200-3600 Strong, Broad
N-H stretch (secondary amine) 3300-3500 Moderate
C-H stretch (aromatic) 3000-3100 Medium to Weak
C-H stretch (aliphatic) 2850-3000 Medium
C=N, C=C stretch (aromatic) 1450-1650 Medium to Strong
C-O stretch (alcohol) 1050-1260 Strong

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₃N₃O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (215.25 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern would offer further structural clues, likely showing losses of fragments such as the ethanolamine side chain.

X-ray Crystallography for Solid-State Structure Analysis

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would determine precise bond lengths, bond angles, and torsion angles, as well as how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding.

Preclinical Biological Activity Profiling of 2 5 Phenyl 2 Pyrimidinyl Amino Ethanol Derivatives

In Vitro Enzyme Inhibition Studies

The ability of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. Extensive in vitro studies have demonstrated their potency against a range of kinases and other crucial enzyme targets.

Kinase Inhibitory Potency

Derivatives of the phenylaminopyrimidine core structure are well-documented as potent kinase inhibitors. This class of compounds targets the ATP-binding site of various kinases, playing a crucial role in cell signaling, proliferation, and angiogenesis.

Janus Kinase (JAK) Inhibition: A series of phenylaminopyrimidines has been identified as effective inhibitors of Janus kinases. For instance, the potent JAK2/JAK1 inhibitor CYT387 emerged from the development of this series, demonstrating the scaffold's potential in targeting these enzymes, which are critical in myeloproliferative neoplasms. nih.gov One study detailed the discovery of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives as highly potent and selective JAK2 inhibitors. A lead compound, A8, exhibited an IC50 value of 5 nM for JAK2 and showed significant selectivity over other JAK family members (38-fold for JAK1, 54-fold for JAK3, and 41-fold for TYK2). mdpi.com

Src Kinase Inhibition: The Src family of tyrosine kinases is another important target. Research has shown that 4-anilino-5,10-dihydropyrimido[4,5-b]quinolines are potent inhibitors of Src kinase activity. nih.gov Optimization of related 4-phenylamino-3-quinolinecarbonitriles led to compounds with IC50 values in the low nanomolar range for Src enzymatic activity. nih.gov

Cyclin-Dependent Kinase 9 (CDK9) Inhibition: CDK9 is a key regulator of transcription, and its inhibition is a promising strategy in cancer therapy. The 2-aminopyrimidine (B69317) scaffold is a common feature in many CDK inhibitors. researchgate.net For example, Zotiraciclib (TG02), a multi-target CDK inhibitor bearing a phenyl-2-aminopyrimidine macrocycle, has shown promise in clinical trials for malignant gliomas. researchgate.net Some 2-anilinopyrimidine derivatives have demonstrated potent antiproliferative activities in various cancer cell lines through CDK inhibition. mdpi.com

Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibition: PDK1 is a central regulator in the PI3K/AKT signaling pathway, making it a key target in oncology. Certain heterocyclic compounds featuring a pyrimidinyl]amino structure have been identified as potent PDK1 inhibitors, with IC50 values in the low nanomolar range (e.g., 6 nM and 30 nM for specific derivatives). otavachemicals.com The celecoxib (B62257) derivative OSU03012, which contains a pyrazole (B372694) ring, inhibits PDK1 with an IC50 of 5 µM. otavachemicals.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. Numerous derivatives containing a core structure related to this compound have been developed as VEGFR-2 inhibitors. For example, certain thiadiazole-benzenesulfonamide hybrids have demonstrated potent VEGFR-2 inhibition, with one compound showing an IC50 of 0.0554 µM, comparable to the standard drug sorafenib. researchgate.net Similarly, some piperazinylquinoxaline derivatives have shown significant VEGFR-2 inhibition, with IC50 values ranging from 0.19 to 0.60 µM. nih.gov

Table 1: Kinase Inhibitory Potency of Representative Phenylaminopyrimidine and Related Derivatives


Cell-Based Assays for Biological Efficacy

Following enzymatic assays, the therapeutic potential of these derivatives is further explored in cell-based models to assess their effects on cell proliferation and immune responses.

Antiproliferative Activity in Cancer Cell Lines

Derivatives based on the pyrimidine (B1678525) scaffold have demonstrated significant antiproliferative activity across a range of cancer cell lines.

Breast and Colon Cancer: A novel thiopyran derivative inhibited the growth of the human colon cancer cell line HCT-15 with an IC50 value of 3.5 µM and the breast cancer cell line MCF-7 with an IC50 value of 1.5 µM. nih.gov In another study, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against breast cancer lines. The most effective compound against the MCF-7 cell line showed an IC50 of 0.013 µM, while another compound showed the highest selective index (SI = 19.3) for this cell line compared to normal cells. mdpi.com

While specific data for this compound derivatives against glioblastoma and chronic lymphocytic leukemia were not prominently featured in the reviewed literature, the potent activity of related pyrimidine compounds in other cancers underscores the potential of this chemical class. 5-aminopyrazole derivatives have also shown promise as anti-proliferative agents against various cancer cell lines. mdpi.com

**Table 3: Antiproliferative Activity of Representative Pyrimidine and Related Derivatives** ```html

Antimicrobial Activity Evaluations

Antibacterial Spectrum and Potency

Data on the specific antibacterial activity of this compound derivatives are not available in the reviewed scientific literature. While broader classes of pyrimidine-containing compounds have been investigated for their antibacterial properties, specific minimum inhibitory concentration (MIC) values and the spectrum of activity for derivatives of this particular parent compound have not been reported. nih.gov

Antifungal Efficacy

A series of novel 2-phenylpyrimidine (B3000279) derivatives were designed and synthesized as potential antifungal agents targeting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis in fungi. nih.gov In vitro testing of these compounds against a panel of clinically relevant fungal strains demonstrated significant antifungal activity for some derivatives, in some cases superior to the first-line clinical drug fluconazole. nih.gov For instance, one of the optimized compounds, designated as C6, exhibited notable efficacy against seven common clinically susceptible fungal strains. nih.gov However, specific data linking this activity directly to this compound derivatives is not provided.

Other studies on different pyrimidine derivatives have also shown promise. For example, novel pyrimidine and pyrimidopyrimidine analogs have demonstrated excellent antimicrobial activities when compared with reference drugs like ampicillin (B1664943) and clotrimazole. nih.gov Similarly, newly synthesized pyrimidine derivatives have been screened for their activity against various fungi, with some showing notable inhibition. mdpi.com Despite these findings within the broader pyrimidine class, specific antifungal efficacy data, such as MIC values for derivatives of this compound, remain to be published.

Antiviral Activity Assessments

There is currently a lack of specific information in the scientific literature regarding the antiviral activity of this compound and its derivatives. While various heterocyclic compounds, including some pyrimidine analogs, have been explored for their potential as antiviral agents, no studies have specifically reported the in vitro antiviral efficacy, such as IC50 values against specific viruses, for the compound . Research on other pyrimidine-based molecules has shown a range of biological activities, but direct extrapolation to this specific chemical structure is not scientifically feasible without dedicated experimental data. nih.govresearchgate.net

Antioxidant Activity Investigations

Investigations into the antioxidant potential of this compound derivatives are not extensively documented in the available scientific literature. While the antioxidant properties of various classes of pyrimidine derivatives have been a subject of research, specific quantitative data from assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay for the specified compound and its derivatives are not reported. rsc.orgnih.gov

Studies on other pyrimidine-containing structures have indicated that the pyrimidine nucleus can be a scaffold for compounds with antioxidant capabilities. nih.gov For example, certain pyrimidine and pyrimidopyrimidine derivatives have demonstrated strong anti-hemolytic and antioxidant effects, which are attributed to their ability to protect red blood cells from hemolysis. nih.gov However, without direct experimental evaluation, the antioxidant capacity of this compound derivatives remains uncharacterized.

Molecular Mechanisms of Action for 2 5 Phenyl 2 Pyrimidinyl Amino Ethanol and Its Analogs

Target Identification and Validation in Preclinical Models

The initial step in characterizing the mechanism of action for 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol involves identifying its primary biological targets. Preclinical models, ranging from cell-based assays to animal studies, are crucial for this purpose. Target validation is a multi-step process that provides evidence for the relevance of a specific molecular target in a disease context. This process often employs genetic methods, such as gene knockout or knockdown, to confirm that modulating the target produces a desired physiological effect.

For pyrimidine (B1678525) derivatives, target identification often points towards receptors and enzymes involved in critical signaling pathways. The validation in preclinical settings confirms the functional role of these targets and provides a rationale for therapeutic intervention.

Ligand-Receptor Binding Thermodynamics and Kinetics

Kinetic parameters, including the association rate constant (k_on) and the dissociation rate constant (k_off), describe how quickly the ligand binds to and dissociates from the receptor. These rates are critical as they determine the residence time of the compound at its target, which can be a key determinant of its efficacy. Advanced biophysical techniques are employed to measure these parameters with high precision.

ParameterDescriptionSignificance
Affinity (KD)Dissociation constant, the ratio of koff/kon.Measures the strength of the ligand-receptor interaction. A lower KD indicates higher affinity.
Association Rate (kon)The rate at which the ligand binds to the receptor.Influences how quickly the biological effect is initiated.
Dissociation Rate (koff)The rate at which the ligand unbinds from the receptor.Determines the duration of the biological effect (residence time).

Allosteric Modulation and Orthosteric Binding Site Interactions

Receptor-ligand interactions can occur at two distinct types of sites: orthosteric and allosteric. The orthosteric site is the primary binding location for the endogenous ligand. Current time information in Cape Girardeau County, US. Compounds that bind here can act as agonists or antagonists. In contrast, allosteric sites are topographically distinct locations on the receptor. Current time information in Cape Girardeau County, US. Ligands binding to allosteric sites, known as allosteric modulators, can fine-tune the receptor's response to the endogenous ligand, offering a more nuanced pharmacological effect. nih.gov

For pyrimidine-based compounds, the potential for allosteric modulation is a significant area of research. Allosteric modulators can offer greater subtype selectivity because allosteric sites are generally less conserved across receptor subtypes than orthosteric sites. This can lead to drugs with improved side-effect profiles. nih.gov Studies on analogs of this compound investigate whether they bind to the orthosteric site, competing with the natural ligand, or to an allosteric site, modifying the receptor's function in a different manner.

Downstream Signaling Pathway Modulation

Upon binding to its receptor, this compound can trigger a cascade of intracellular events known as downstream signaling pathways. The modulation of these pathways ultimately leads to the observed physiological response. The specific pathways affected depend on the nature of the receptor, which could be a G-protein coupled receptor (GPCR), an ion channel, or an enzyme.

In the context of ethanol (B145695) and related compounds, signaling cascades involving protein kinase A (PKA), protein kinase C (PKC), and other effector proteins are often implicated. Research into this compound and its analogs aims to map these signaling networks to understand how the initial binding event is translated into a cellular action. This involves identifying key signaling nodes and understanding how they are altered by the compound. For instance, studies on related heterocyclic compounds have shown modulation of pathways leading to the activation or inhibition of transcription factors like NF-κB and IRF3.

Protein-Ligand Interaction Mapping through X-ray Co-crystallography

To gain a definitive, high-resolution understanding of how this compound interacts with its target protein, X-ray co-crystallography is the gold standard. This technique provides a three-dimensional atomic map of the protein-ligand complex, revealing the precise orientation of the compound within the binding pocket.

This structural data is invaluable for medicinal chemists as it highlights the specific amino acid residues involved in the interaction. Key interactions often include hydrogen bonds, hydrophobic contacts, and π-stacking. By visualizing these contacts, researchers can understand the basis of the compound's affinity and selectivity. This knowledge is crucial for structure-based drug design, enabling the rational optimization of the ligand to improve its properties, such as enhancing binding affinity or selectivity. While a specific co-crystal structure for this compound may not be publicly available, the principles of this technique are central to the study of its analogs and other pyrimidine derivatives.

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Modification of the Pyrimidine (B1678525) Core

The pyrimidine ring is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. Modifications to this core, particularly at the C-4, C-5, and C-6 positions, can significantly impact binding affinity and selectivity.

The substitution pattern on the pyrimidine ring is a critical determinant of biological activity. The C-4 and C-6 positions, flanking the hinge-binding amino group, and the C-5 position, which often points towards the solvent-exposed region or a hydrophobic pocket, are key sites for modification.

Research on related 2,4-diaminopyrimidine (B92962) series has shown that the nature of the substituent at the C-5 position profoundly influences both potency and selectivity. Studies on Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors revealed that while smaller alkyl substituents (e.g., methyl, ethyl) at the C-5 position can yield potent compounds, they often exhibit lower selectivity against related kinases like TAK1. In contrast, larger aromatic groups at this position tend to enhance selectivity. nih.gov This suggests that the C-5 position can be exploited to differentiate between the active sites of closely related kinases.

Similarly, in the context of 4-anilinopyrimidine-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), substitutions at the C-5 and C-6 positions were found to be detrimental to activity. nih.gov The introduction of a phenyl group at either C-5 or C-6 diminished the inhibitory effect, highlighting the sensitivity of the kinase active site to steric bulk at these positions. nih.gov For certain kinases, alkyl substitutions at the C-5 position have been associated with selectivity, albeit sometimes at the cost of absolute potency.

The introduction of a halogen, such as chlorine, at the C-5 position is a common strategy in the design of kinase inhibitors, including those targeting Anaplastic Lymphoma Kinase (ALK). nih.gov This substitution can influence the electronic properties of the pyrimidine ring and provide additional interaction points within the active site.

Table 1: Effect of C-5 Substituents on IRAK4 Inhibition

Compound ID C-5 Substituent IRAK4 IC₅₀ (nM) TAK1 IC₅₀ (nM) Selectivity (TAK1/IRAK4)
8 -CH₃ 15 13 0.9
9 -CH₂CH₃ 13 41 3.2
12 -Phenyl 14 1000 71.4

Data is illustrative and derived from findings on 5-aryl-2,4-diaminopyrimidine compounds. nih.gov

Replacing the phenyl group at C-5 or introducing heterocyclic substituents at other positions on the pyrimidine core can modulate the compound's activity profile by introducing new hydrogen bond donors/acceptors, altering solubility, and providing vectors for further functionalization.

In the development of anti-cancer agents based on a 2-heteroaryl-5-phenylpyrimidine scaffold, the nature of the heteroaryl group at the C-2 position was found to be critical. Optimal activity was achieved when the heteroaryl substituent contained a nitrogen atom positioned ortho to the point of attachment to the pyrimidine core. nih.gov While this modification is at the C-2 position, it underscores the principle that strategically placed heteroatoms can significantly enhance binding interactions, a concept applicable to substitutions at other positions of the pyrimidine ring.

For 4,6-diarylpyrimidines, the introduction of a pyridine (B92270) or another pyrimidine ring at the C-2 position led to an increase in cytotoxic activity against cancer cell lines compared to analogs with 2-methyl or 2-phenyl substituents. This highlights the potential of nitrogen-containing heterocycles to improve the pharmacological properties of pyrimidine-based compounds.

Aminoethanol Moiety Modifications

The aminoethanol side chain typically extends from the hinge-binding region towards the solvent-exposed exterior of the ATP-binding pocket. Its hydroxyl group can form key hydrogen bonds, and the linker itself can be modified to optimize interactions and physical properties.

Table 2: Impact of Amino Side Chain Variation on GPR119 Agonist Activity

Compound ID C-4 Amino Side Chain GPR119 EC₅₀ (nM)
Parent -NH(CH₂)₂OH (Reference)
24g -NH-CH₂-(CHOH)-CH₂OH (R-config) 2.6

Data derived from studies on 4-amino-2-phenylpyrimidine GPR119 agonists. nih.gov

Substitution on the nitrogen atom of the amino linker can influence the compound's hydrogen-bonding capacity, basicity, and steric profile. In the development of pyrazolopyrimidine-based c-Src kinase inhibitors, N-substituted derivatives, particularly those with aliphatic side chains, generally demonstrated enhanced cytotoxic effects. nih.gov This suggests that modifying the amine can facilitate more favorable interactions with the target protein. nih.gov

Furthermore, replacing the C-2 amino moiety with a monoalkylated amine was a successful strategy in a series of pyridofuran pyrimidine derivatives, leading to inhibitors with desirable characteristics. This indicates that secondary amines in this position can be more advantageous than primary amines for achieving optimal activity.

Phenyl Substituent Variations

The 5-phenyl group typically occupies a hydrophobic pocket within the kinase active site. Therefore, modifying its substitution pattern is a key strategy for enhancing potency and modulating selectivity.

SAR studies on various kinase inhibitor scaffolds have consistently shown the importance of the substitution pattern on this phenyl ring. In a series of 5-chloro-4-(phenylamino)pyrimidine-based HDAC inhibitors, small, electron-donating groups like methoxy (B1213986) on the phenyl ring were found to be beneficial for inhibitory activity. nih.gov Halogen substitutions, particularly at the para-position, also proved to be advantageous. nih.gov

In another study focusing on 4-amino-2-phenylpyrimidine derivatives, optimization of the phenyl ring at the C-2 position led to the discovery that 3,4-dihalogenated and 2,4,5-trihalogenated phenyl groups resulted in potent GPR119 agonistic activity. nih.gov While the position of the phenyl ring is different from the title compound, these findings provide valuable general principles for the functionalization of a phenyl ring in a pyrimidine-based scaffold. Specifically, for VEGFR-2 inhibitors, it was noted that substituents at the 3-position of a phenyl ring, irrespective of their electronic nature (e.g., methyl, fluoro, chloro), demonstrated the strongest inhibitory activity. nih.gov

Table 3: Effect of Phenyl Ring Substitution on Biological Activity

Scaffold Phenyl Ring Position Favorable Substituents Biological Target
4-(Phenylamino)pyrimidine On Amino Group p-Halogen, Methoxy HDAC
2-Phenylpyrimidine (B3000279) C-2 3,4-Dihalo, 2,4,5-Trihalo GPR119
Phenyl-substituted Pyrimidine N/A m-Methyl, m-Fluoro, m-Chloro VEGFR-2

Data is a composite from various studies on phenylpyrimidine derivatives. nih.govnih.govnih.gov

Halogenation and Alkyl Group Effects on Efficacy

The substitution pattern on the phenyl ring of 2-phenylaminopyrimidine derivatives plays a critical role in determining their biological efficacy. Studies have shown that the introduction of halogens and small alkyl groups can significantly modulate activity, often through a combination of electronic and steric effects.

Research on a series of 2-phenylaminopyrimidine (PAP) cinnamamide (B152044) derivatives, which share the core PAP structure, revealed that compounds with sterically small substituents on the phenyl ring were generally more potent than the unsubstituted analog. mdpi.com The introduction of electron-withdrawing groups, particularly halogens, was found to be beneficial for activity. For instance, derivatives with a bromo or chloro substituent at the 2-position of the phenyl ring demonstrated significantly enhanced cell growth inhibition in human chronic myeloid leukemia K562 cells compared to the parent compound. mdpi.com The order of activity for single substitutions at the 2-position was determined to be Br > Cl > NO₂ > F > OCH₃ > OCH₂CH₃, highlighting a clear preference for electron-withdrawing and moderately sized groups. mdpi.com

Conversely, the introduction of bulkier alkyl groups can lead to a dramatic decrease in inhibitory activity. In a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, extending an alkyl substituent from a methyl to an ethyl group resulted in a 20-fold loss of potency against CDK9, while a propyl group rendered the compound inactive. nih.gov This suggests a sterically constrained binding pocket where larger substituents cannot be accommodated.

Table 1: Effect of Phenyl Ring Substitution on Antiproliferative Activity in K562 Cells

Compound IDSubstitution (R) on Phenyl RingGI₅₀ (μM)
12aH2.01
12b2-F0.67
12c2-Cl0.58
12d2-Br0.55
12e2-NO₂0.65
12f2-OCH₃0.98
12k4-F0.85
12l4-Cl0.75

Data sourced from a study on PAP cinnamamide derivatives, structurally related to 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol. mdpi.com GI₅₀ represents the concentration required to inhibit cell growth by 50%.

Positional Isomerism and Biological Response

The position of substituents on the phenyl ring is a critical determinant of biological activity, a phenomenon known as positional isomerism. The differential effects of placing the same functional group at the ortho (2-), meta (3-), or para (4-) positions can provide valuable insights into the topology of the target's binding site.

In the context of 2-phenylaminopyrimidine derivatives, compounds with a substituent at the 2-position of the phenyl ring were consistently more potent than analogs bearing the same substituent at the 4-position. mdpi.com For example, the 2-fluoro substituted compound (12b) had a GI₅₀ of 0.67 μM, whereas the 4-fluoro analog (12k) was less active with a GI₅₀ of 0.85 μM. A similar trend was observed for chloro-substituted derivatives, with the 2-chloro compound (12c) being more potent than the 4-chloro compound (12l). mdpi.com

This positional preference suggests that the binding pocket of the biological target has specific requirements or interactions that are better satisfied by an ortho-substituted phenyl ring. This could be due to the formation of a key hydrogen bond, a favorable hydrophobic interaction, or the induction of a specific conformation of the molecule that is optimal for binding. Understanding these positional effects is crucial for guiding the rational design of more effective inhibitors. mdpi.com

Table 2: Comparison of Positional Isomers on Antiproliferative Activity in K562 Cells

SubstituentPositionCompound IDGI₅₀ (μM)
Fluoro (F)2-(ortho)12b0.67
4-(para)12k0.85
Chloro (Cl)2-(ortho)12c0.58
4-(para)12l0.75

Data sourced from a study on PAP cinnamamide derivatives. mdpi.com The table highlights that for both fluoro and chloro substituents, the ortho (2-position) substitution results in higher potency (lower GI₅₀ value) than para (4-position) substitution.

Linker Chemistry and Scaffold Isosterism Studies

Impact of Linker Length and Flexibility

While direct modifications to the ethanol (B145695) linker of the title compound are not extensively documented in readily available literature, SAR studies on related pyrimidine-4-carboxamides provide valuable insights. In one study, the N-methylphenethylamine substituent was investigated, where an ethylene (B1197577) chain acts as a linker. acs.org It was found that this ethylene linker length was optimal for inhibitory activity. Reducing the linker length (e.g., to a methylene (B1212753) group) or increasing it (e.g., to a propylene (B89431) group) resulted in decreased potency. acs.org

Furthermore, reducing the flexibility of the linker by incorporating it into a cyclic structure, such as a 3-phenylpiperidine (B1330008) or a 2-benzylpyrrolidine, led to a two-fold improvement in activity. acs.org This suggests that pre-organizing the molecule into a more rigid, bioactive conformation can reduce the entropic penalty of binding, thereby enhancing potency. These findings underscore the importance of fine-tuning both the length and the rigidity of the linker to achieve optimal interaction with the biological target.

Bioisosteric Replacements of Key Scaffolds

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a compound's physicochemical properties, improve its metabolic stability, or explore new intellectual property space while retaining or enhancing biological activity. This involves replacing a functional group or a whole scaffold with another that has similar steric and electronic properties.

For the this compound scaffold, both the phenyl and pyrimidine rings are potential candidates for bioisosteric replacement.

Phenyl Ring Replacement : The phenyl ring is frequently replaced with other aromatic heterocycles or saturated cyclic systems to improve properties like solubility and metabolic stability. researchgate.net Common bioisosteres for a para-substituted phenyl ring include bicyclo[1.1.1]pentane (BCP) and the more recently developed 2-oxabicyclo[2.2.2]octane. researchgate.netnih.gov These saturated systems can mimic the geometry and vector properties of the phenyl ring while increasing the fraction of sp³-hybridized carbons, a feature often associated with improved clinical success rates. nih.gov In some antihistamine drugs, replacing a phenyl ring with a pyridine or thiophene (B33073) ring has led to improved solubility or different activity profiles. bhsai.org

Pyrimidine Scaffold Hopping : The 2-aminopyrimidine (B69317) (2-AP) core is a privileged scaffold in many kinase inhibitors, mimicking the adenine (B156593) fragment of ATP. humanjournals.com A "scaffold hopping" approach can be used to replace this core with other heterocyclic systems to discover novel chemotypes. nih.gov For instance, a strategy of replacing a 2-aminoimidazole scaffold with a 2-aminopyrimidine core has been successfully used to generate new analogs with potent anti-biofilm activity against MRSA. nih.gov This demonstrates that isosteric heterocycles can maintain the necessary interactions for biological activity while offering a distinct structural backbone.

Pharmacophore Development and Lead Optimization Strategies

Pharmacophore modeling and lead optimization are crucial stages in the drug discovery pipeline that aim to transform a promising hit compound into a viable clinical candidate. danaher.com

A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific biological target. For typical Type I kinase inhibitors, which bind to the ATP-binding site, a common pharmacophore model includes several key features. researchgate.net Based on related structures, a likely pharmacophore for the 2-phenylaminopyrimidine class would include:

A hydrogen bond acceptor (one of the pyrimidine nitrogens).

A hydrogen bond donor (the secondary amine linking the pyrimidine and phenyl rings).

One or more hydrophobic/aromatic regions (the phenyl ring and potentially the pyrimidine ring itself). researchgate.netnih.govmdpi.commdpi.com

The pyrimidine ring typically forms one or two key hydrogen bonds with the "hinge" region of the kinase, a highly conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain. The phenyl group often occupies an adjacent hydrophobic pocket. nih.gov

Lead optimization is the iterative process of modifying the lead compound to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. danaher.com Key strategies for optimizing leads based on the 2-phenylaminopyrimidine scaffold include:

Structural Modification : Systematically adding or altering functional groups on the phenyl and pyrimidine rings to enhance binding affinity and selectivity, as detailed in the SAR studies above. danaher.com

Improving Physicochemical Properties : Employing strategies like bioisosteric replacement of aromatic rings with saturated cyclic systems to reduce lipophilicity and improve solubility. nih.gov

Addressing Metabolic Liabilities : Identifying and blocking sites of metabolic oxidation. For example, if a phenyl ring is rapidly hydroxylated in vivo, adding a fluorine atom at that position can block this metabolic pathway and increase the compound's half-life.

Enhancing Selectivity : Exploiting subtle differences between the ATP-binding sites of different kinases. For example, modifying substituents to interact with non-conserved residues or targeting the inactive "DFG-out" conformation of a kinase can lead to highly selective Type II inhibitors. nih.gov

This multi-parameter optimization process utilizes computational tools like molecular docking and pharmacophore modeling alongside extensive chemical synthesis and biological testing to refine the lead compound into a potential drug candidate. danaher.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Use nucleophilic substitution reactions with pyrimidine derivatives. For example, react 5-phenyl-2-chloropyrimidine with ethanolamine in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 6–12 hours. Monitor completion via TLC or HPLC .
  • Step 2 : Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of pyrimidine to ethanolamine) and using a base like triethylamine to neutralize HCl byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the physicochemical properties (e.g., LogP, PSA) of this compound be experimentally determined?

  • Methodology :

  • LogP : Use reversed-phase HPLC with a C18 column and a calibration curve of standard compounds with known LogP values. Mobile phase: acetonitrile/water (70:30) .
  • Polar Surface Area (PSA) : Calculate using software like ChemAxon or Molinspiration based on the compound’s 2D structure. Validate experimentally via hydrogen-bonding capacity assays (e.g., solubility in polar vs. nonpolar solvents) .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodology :

  • NMR : Use 1^1H and 13^{13}C NMR in DMSO-d6 to confirm the pyrimidine ring protons (δ 8.1–8.5 ppm) and ethanolamine chain (δ 3.4–3.7 ppm for CH2 groups) .
  • Mass Spectrometry : Perform HRMS (ESI+) to verify molecular ion peaks (expected [M+H]+ ~285.14 m/z) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the thermodynamic stability of this compound in different solvents?

  • Methodology :

  • Use density functional theory (DFT) with Gaussian 16 to calculate Gibbs free energy of solvation. Compare solvents (e.g., water, ethanol) using the SMD solvation model. Validate predictions with experimental vaporization enthalpy data from thermogravimetric analysis (TGA) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodology :

  • Experimental Replication : Repeat assays under standardized conditions (e.g., Mueller-Hinton broth for antimicrobial testing, 37°C, 24h incubation).
  • Data Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with orthogonal assays (e.g., fluorescence-based viability vs. colony-counting) .

Q. How can structural modifications enhance the compound’s binding affinity to target proteins (e.g., kinase inhibitors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets. Focus on substituent effects at the pyrimidine C5-phenyl group.
  • SAR Studies : Synthesize analogs (e.g., halogenated phenyl rings) and test via SPR (surface plasmon resonance) for KD values. Prioritize modifications that improve hydrogen bonding (e.g., -OH or -NH2 groups) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers. Optimize crystallization conditions (e.g., solvent polarity, cooling rate) to minimize racemization during scale-up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.